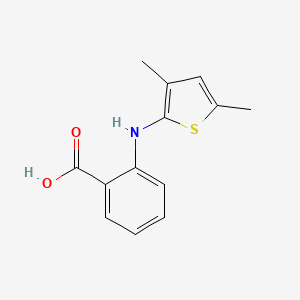
1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Übersicht
Beschreibung
1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one typically involves a multi-step process:
Formation of the Allyloxybenzyl Intermediate: The initial step includes the preparation of the allyloxybenzyl intermediate through the reaction of benzyl chloride with allyl alcohol under basic conditions.
Introduction of the Indolin-2-one Structure: This intermediate then undergoes a cyclization reaction with isatin in the presence of a strong base, leading to the formation of the indolin-2-one core.
Hydroxy and Oxopropyl Functionalization:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow chemistry techniques to ensure high yield and purity. Optimized reaction conditions, including temperature control, solvent selection, and catalyst use, are crucial for efficient large-scale synthesis.
Types of Reactions It Undergoes:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding carbonyl derivatives.
Reduction: The oxopropyl group can be reduced to yield hydroxyl or alkyl derivatives.
Substitution: The benzyl position can participate in electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions Used:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide, often under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: Electrophiles like halogens and sulfonyl chlorides under Lewis acid catalysis are typical reagents.
Major Products Formed: Depending on the reaction type, products range from oxidized carbonyl compounds, reduced hydroxyl derivatives, to various substituted benzyl and indolin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one has significant applications in:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Acts as a probe molecule in enzymatic studies to investigate enzyme-substrate interactions.
Medicine: Shows potential as a lead compound in the development of new pharmaceuticals targeting specific pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways Involved: The biological activity of 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is primarily mediated through its interaction with key enzymes and receptors. It may inhibit specific enzyme activities by binding to the active site or modulating receptor function through allosteric interactions. These actions result in downstream effects on cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
1-(2-Methoxybenzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
1-(2-(Methallyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
Uniqueness: 1-(2-(Allyloxy)benzyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one stands out due to its unique allyloxy substituent, which imparts distinctive chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable candidate for further research and application development.
There you have it. Have you worked with this compound before, or are you interested in using it in your own research or work?
Eigenschaften
IUPAC Name |
3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-26-19-11-7-4-8-16(19)14-22-18-10-6-5-9-17(18)21(25,20(22)24)13-15(2)23/h3-11,25H,1,12-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYKNLJZVHBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3292565.png)


![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3292586.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B3292587.png)


![1-[[2-Hydroxy-1-(hydroxy methyl)ethoxy]methyl]cytosine](/img/structure/B3292601.png)





